Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other indole derivatives, Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate is unique due to its specific functional groups and structural configuration. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Properties
CAS No. |
74014-09-8 |
---|---|
Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxobenzo[f]indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO6/c1-23-16-12(17(22)24-2)11-13(18(16)7-8-19)15(21)10-6-4-3-5-9(10)14(11)20/h3-6,19H,7-8H2,1-2H3 |
InChI Key |
DOLDDUXZZLTLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(N1CCO)C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.